5-Methyl-2-thiophene carboxylate

D-amino acid oxidase inhibition structure-activity relationship thiophene carboxylic acids

5-Methyl-2-thiophene carboxylate, most commonly encountered as methyl 5-methylthiophene-2-carboxylate (CAS 19432-69-0), is a sulfur-containing heterocyclic ester. It belongs to the thiophene carboxylate class, characterized by a five-membered aromatic thiophene ring with a methyl group at the 5-position and a carboxylate ester at the 2-position.

Molecular Formula C6H5O2S-
Molecular Weight 141.17 g/mol
Cat. No. B8340033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-thiophene carboxylate
Molecular FormulaC6H5O2S-
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)[O-]
InChIInChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)/p-1
InChIKeyVCNGNQLPFHVODE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-thiophene Carboxylate: A Heterocyclic Building Block for Drug Discovery and Organic Synthesis


5-Methyl-2-thiophene carboxylate, most commonly encountered as methyl 5-methylthiophene-2-carboxylate (CAS 19432-69-0), is a sulfur-containing heterocyclic ester [1]. It belongs to the thiophene carboxylate class, characterized by a five-membered aromatic thiophene ring with a methyl group at the 5-position and a carboxylate ester at the 2-position . This substitution pattern defines its unique reactivity profile as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why 5-Methyl-2-thiophene Carboxylate Cannot Be Arbitrarily Substituted by Close Analogs


The specific arrangement of the methyl group at the 5-position and the methyl ester at the 2-position of the thiophene ring critically governs the compound's reactivity and biological profile . Substituting the methyl ester for a free carboxylic acid, or altering the position or nature of the substituent, leads to significant changes in enzyme inhibition potency [1] and synthetic utility . The quantitative evidence below demonstrates that even minor structural deviations can result in order-of-magnitude differences in biological activity or completely alter the compound's role as a synthetic intermediate, making generic substitution a high-risk proposition in both research and industrial settings.

Quantitative Differentiation Evidence for 5-Methyl-2-thiophene Carboxylate vs. Key Analogs


D-Amino Acid Oxidase (DAO) Inhibition: Potency Retention with 5-Methyl Substitution

In a study of DAO inhibitors, 5-methylthiophene-2-carboxylic acid (the free acid analog of the target compound) demonstrated an IC50 of 4.6 ± 0.5 µM, which is comparable to the unsubstituted parent compound thiophene-2-carboxylic acid (IC50 = 7.8 ± 1.7 µM) [1]. This indicates that the 5-methyl substituent is well-tolerated and maintains low-micromolar potency, unlike larger 5-substituents (e.g., 5-trifluoromethyl, IC50 = 21 ± 2 µM) which progressively diminish activity [1].

D-amino acid oxidase inhibition structure-activity relationship thiophene carboxylic acids

Lipophilicity Advantage of Methyl Ester Over Free Carboxylic Acid

Methyl 5-methylthiophene-2-carboxylate possesses a computed XLogP3-AA value of 2.2 [1], which is significantly higher than the predicted lipophilicity of its corresponding free acid, 5-methylthiophene-2-carboxylic acid (estimated XLogP ~1.5). This increased lipophilicity is a critical differentiator for cell permeability and prodrug strategies.

prodrug design lipophilicity ADME properties

Synthetic Yield as a Versatile Intermediate

Methyl 5-methylthiophene-2-carboxylate can be synthesized from 5-methylthiophene-2-carboxylic acid via Fischer esterification with methanol in the presence of sulfuric acid, achieving a reported yield of 81% . This high-yielding, straightforward synthesis contrasts with the preparation of more complex analogs that require multi-step sequences and often result in lower overall yields.

organic synthesis esterification building block

Optimal Application Scenarios for 5-Methyl-2-thiophene Carboxylate Based on Quantitative Evidence


Lead Optimization for D-Amino Acid Oxidase (DAO) Inhibitors

The 5-methyl substitution on the thiophene-2-carboxylic acid scaffold maintains low-micromolar potency against DAO (IC50 = 4.6 µM) while avoiding the potency losses seen with larger 5-substituents [1]. This makes 5-methyl-2-thiophene carboxylate (and its free acid analog) a preferred starting point for medicinal chemistry campaigns targeting DAO, particularly for neurological disorders like schizophrenia where DAO inhibition is a therapeutic strategy [1].

Prodrug Design for Enhanced Oral Bioavailability

The methyl ester form of the compound (XLogP3-AA = 2.2) provides a significant lipophilicity advantage over the free carboxylic acid [2]. This property supports its use in prodrug strategies aimed at improving oral absorption and CNS penetration of carboxylic acid-based pharmacophores, where the ester is designed to be hydrolyzed in vivo to release the active acid [2].

Reliable Building Block for Multi-Step Organic Synthesis

The compound's straightforward and high-yielding synthesis (81% yield via esterification) establishes it as a cost-effective and readily accessible intermediate for constructing more complex molecules. Its defined substitution pattern allows for regioselective further functionalization (e.g., at the 4-position or via the ester group), making it a valuable building block for pharmaceutical and agrochemical research .

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